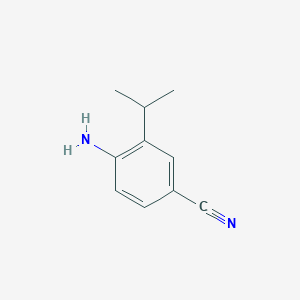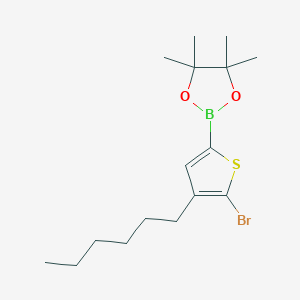
4-Amino-3-isopropylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
a. Synthetic Routes
Several synthetic routes lead to 4-amino-3-isopropylbenzonitrile:
Aromatic Nucleophilic Substitution (SNAr): Starting from 3-isopropylbenzonitrile, the amino group can be introduced via nucleophilic substitution with ammonia or an amine.
Cyanation Reactions: The cyano group can be added using reagents like sodium cyanide (NaCN) or copper(I) cyanide (CuCN).
Hydrogenation of 4-Cyano-3-isopropylbenzonitrile: Reduction of the nitrile group yields the desired compound.
b. Industrial Production
Industrial-scale production typically involves the use of efficient and cost-effective methods, such as the SNAr reaction or direct cyanation of 3-isopropylbenzonitrile.
Análisis De Reacciones Químicas
4-Amino-3-isopropylbenzonitrile participates in various reactions:
Reduction: Hydrogenation or metal-catalyzed reduction converts the nitrile group to an amine.
Substitution: SNAr reactions allow substitution at the aromatic ring.
Functional Group Transformations: The cyano group can undergo further transformations, such as hydrolysis to form carboxylic acids.
Major products include substituted derivatives of the parent compound, which find applications in pharmaceuticals and materials.
Aplicaciones Científicas De Investigación
a. Medicinal Chemistry
Antibacterial Agents: Researchers explore derivatives of 4-amino-3-isopropylbenzonitrile for their antibacterial properties.
Anticancer Compounds: Modifications of this scaffold may lead to potential anticancer drugs.
b. Organic Synthesis
Building Block: The compound serves as a versatile building block for constructing more complex molecules.
Heterocyclic Synthesis: It participates in heterocyclic ring formation reactions.
Mecanismo De Acción
The exact mechanism of action for 4-amino-3-isopropylbenzonitrile depends on its specific application. For antibacterial activity, it may interfere with bacterial cell wall synthesis or protein function.
Comparación Con Compuestos Similares
4-Amino-3-isopropylbenzonitrile shares similarities with other nitrile-containing compounds, but its unique isopropyl substitution sets it apart.
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
4-amino-3-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H12N2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5,7H,12H2,1-2H3 |
Clave InChI |
HRHVMROOMAZPCO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B12092044.png)
![4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-hydroxy-4-methyl-3-(propylamino)pentyl]-, methyl ester](/img/structure/B12092048.png)



![3-(4-Methoxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12092073.png)
![tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B12092084.png)

![4-[(5-chloro-4-methoxy-2-pyridinyl)amino]-4-oxoButanoic acid](/img/structure/B12092092.png)





